[3-(methoxymethyl)cyclobutyl]urea, Mixture of diastereomers
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Overview
Description
[3-(Methoxymethyl)cyclobutyl]urea, Mixture of diastereomers, is a chemical compound that consists of a cyclobutyl ring substituted with a methoxymethyl group and a urea moiety This compound exists as a mixture of diastereomers due to the presence of chiral centers in the cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(methoxymethyl)cyclobutyl]urea typically involves the reaction of cyclobutylamine with methoxymethyl chloride to form the intermediate [3-(methoxymethyl)cyclobutyl]amine. This intermediate is then reacted with an isocyanate to yield the final product, [3-(methoxymethyl)cyclobutyl]urea. The reaction conditions generally include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of [3-(methoxymethyl)cyclobutyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired diastereomeric mixture.
Chemical Reactions Analysis
Types of Reactions
[3-(Methoxymethyl)cyclobutyl]urea undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
[3-(Methoxymethyl)cyclobutyl]urea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(methoxymethyl)cyclobutyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[3-(Methoxymethyl)cyclobutyl]amine: A precursor in the synthesis of [3-(methoxymethyl)cyclobutyl]urea.
Cyclobutylurea: A structurally related compound with similar chemical properties.
Methoxymethylurea: Another related compound with a different substitution pattern.
Uniqueness
[3-(Methoxymethyl)cyclobutyl]urea is unique due to the presence of both a cyclobutyl ring and a methoxymethyl group, which confer distinct chemical and physical properties. The mixture of diastereomers adds to its complexity and potential for diverse applications.
Properties
CAS No. |
2280221-95-4 |
---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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